

The Strategic Intermediate: A Technical Guide to 3,5-Dibromo-2-methoxypyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromo-2-methoxypyridine**, a key building block in modern organic synthesis. Its unique structural features make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and its application in the synthesis of bioactive molecules, including potential kinase inhibitors for cancer therapy.

Core Physicochemical Properties

3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative with the molecular formula $C_6H_5Br_2NO$. Its molecular weight is approximately 266.92 g/mol .^[1] A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Weight	266.92 g/mol	[1]
Molecular Formula	C ₆ H ₅ Br ₂ NO	[1]
CAS Number	13472-60-1	
Appearance	White to orange to green powder/crystal	[1]
Melting Point	46 - 51 °C	
Boiling Point	120 °C at 0.5 mmHg	
Purity	>98.0% (GC)	[1]

Synthesis and a Key Transformation: The Suzuki-Miyaura Coupling Reaction

The strategic placement of two bromine atoms on the pyridine ring, activated by the methoxy group, makes **3,5-Dibromo-2-methoxypyridine** an excellent substrate for cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of **3,5-Dibromo-2-methoxypyridine** and a general procedure for its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of **3,5-Dibromo-2-methoxypyridine**

This protocol describes the synthesis of the title compound from 5-bromo-2-methoxypyridine.

- Materials: 5-bromo-2-methoxypyridine, Bromine, Sodium acetate, Acetic acid, Diethyl ether, Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

- Procedure:
 - In a suitable reaction vessel, dissolve 5-bromo-2-methoxypyridine and sodium acetate in acetic acid.
 - Slowly add bromine to the solution.
 - Heat the reaction mixture at 80°C for 4 hours, then continue stirring at room temperature for 12 hours.
 - Upon completion, dilute the mixture with diethyl ether.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of **3,5-Dibromo-2-methoxypyridine** with an arylboronic acid.

- Materials: **3,5-Dibromo-2-methoxypyridine**, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., 1,4-Dioxane/Water mixture), Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate.
- Procedure:
 - In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), combine **3,5-Dibromo-2-methoxypyridine**, the arylboronic acid, the palladium catalyst, and the base.
 - Add the degassed solvent mixture via syringe.
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C).

- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Analytical Characterization

The identity and purity of **3,5-Dibromo-2-methoxypyridine** and its reaction products are typically confirmed using a combination of spectroscopic and chromatographic techniques.

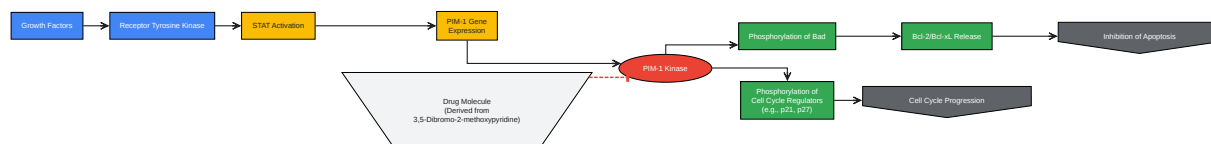
Analytical Technique	Purpose	Key Parameters
¹ H NMR Spectroscopy	Structural elucidation and confirmation of proton environments.	Chemical shifts (δ), coupling constants (J), and integration values.
¹³ C NMR Spectroscopy	Determination of the carbon skeleton.	Chemical shifts (δ) of carbon atoms.
Gas Chromatography-Mass Spectrometry (GC-MS)	Purity assessment and identification of volatile components.	Retention time and mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
High-Performance Liquid Chromatography (HPLC)	Purity determination and quantification of non-volatile compounds.	Retention time and peak area.

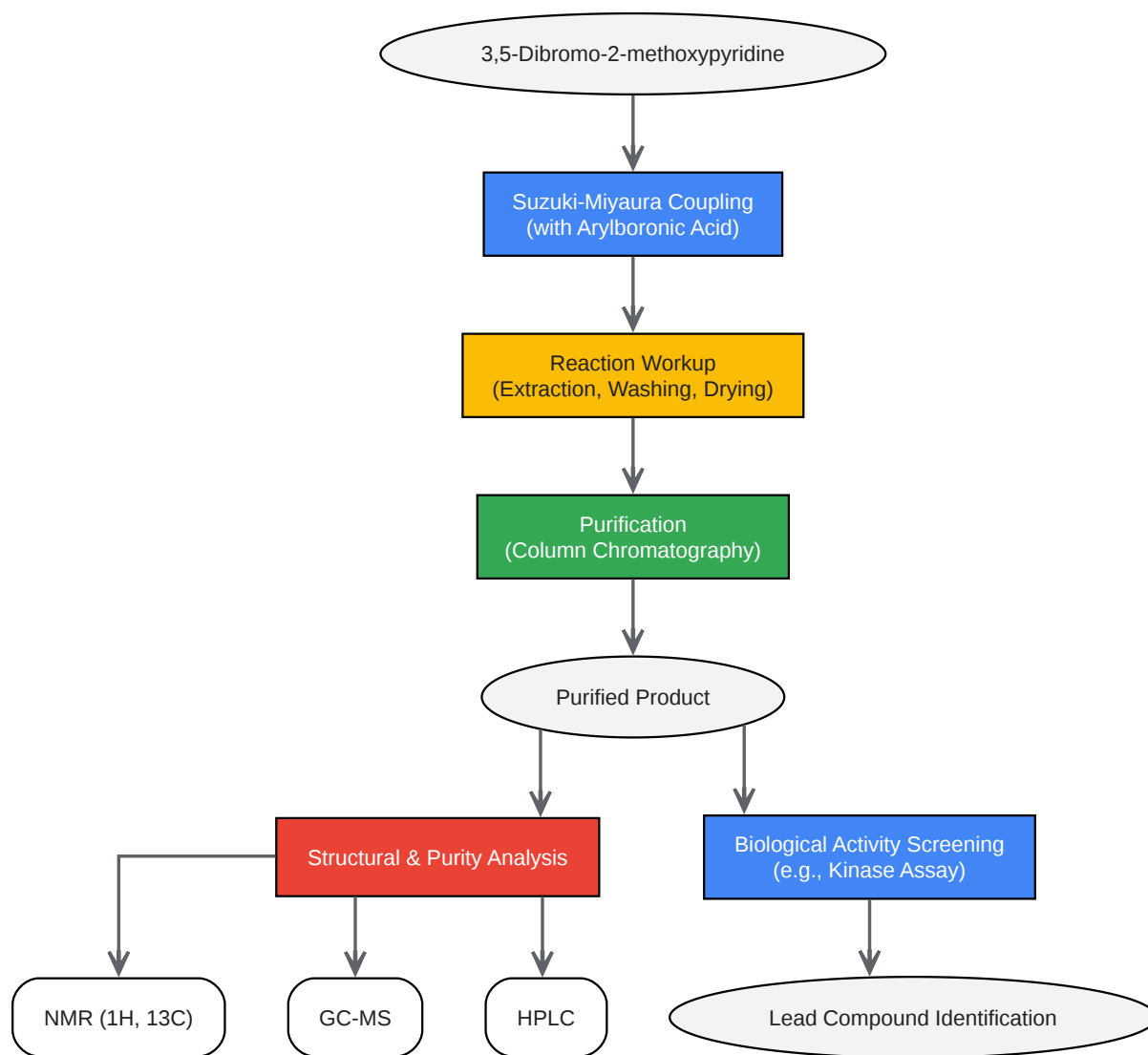
Application in Drug Discovery: Targeting PIM-1 Kinase in Cancer

The versatility of **3,5-Dibromo-2-methoxypyridine** as a synthetic intermediate allows for the creation of diverse molecular scaffolds with potential biological activity. One promising area of application is in the development of kinase inhibitors for cancer therapy. Pyridine-based compounds have shown potential as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival. Its overexpression is associated with various cancers, making it an attractive target for anti-cancer drug development.^[3] Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a conceptual signaling pathway illustrating the role of PIM-1 kinase and the potential point of intervention for a drug molecule synthesized using **3,5-Dibromo-2-methoxypyridine** as a starting material.





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References

- 1. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
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